molecular formula C13H8Cl2O2 B6324420 (2E)-3-(2,4-Dichlorophenyl)-1-(furan-2-yl)prop-2-en-1-one CAS No. 199742-04-6

(2E)-3-(2,4-Dichlorophenyl)-1-(furan-2-yl)prop-2-en-1-one

Cat. No. B6324420
CAS RN: 199742-04-6
M. Wt: 267.10 g/mol
InChI Key: CGFDRFIZOVHGDL-GQCTYLIASA-N
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Description

(2E)-3-(2,4-Dichlorophenyl)-1-(furan-2-yl)prop-2-en-1-one, also known as 2,4-dichlorophenyl furan-2-yl prop-2-en-1-one, is an organic compound with a wide variety of scientific applications. It is a colorless solid with a molecular formula of C10H7Cl2O and a molecular weight of 212.07 g/mol. It is a key intermediate for the synthesis of a variety of compounds, and has been used in the synthesis of pharmaceuticals, agrochemicals, and other products.

Scientific Research Applications

Synthesis and Structural Analysis

(2E)-3-(2,4-Dichlorophenyl)-1-(furan-2-yl)prop-2-en-1-one, a chalcone derivative, has been synthesized and analyzed for its crystal structure and intermolecular interactions. The compound was synthesized using a base-catalyzed Claisen-Schmidt condensation reaction and characterized by techniques like FT-IR, elemental analysis, and single-crystal X-ray diffraction. The crystal structure was stabilized through weak intermolecular interactions, and Hirshfeld surfaces analysis was utilized to quantify these interactions (Salian et al., 2018).

Antitubercular Activity

A series of derivatives of this compound were synthesized and screened for their antitubercular activity. These compounds showed promising antibacterial, antifungal, and antitubercular properties, highlighting the potential medicinal applications of this chemical (Bhoot, Khunt, & Parekh, 2011).

Molecular Structure and Electronic Properties

The molecular structure and electronic properties of this compound were extensively studied. The compound was synthesized and characterized, with its vibrational wavenumbers computed using HF and DFT methods. The study also explored its hyperpolarizability, infrared intensities, and charge transfer within the molecule (Mary et al., 2015).

Antibacterial Activity and Molecular Docking

Novel synthesized derivatives of this compound were studied for their antibacterial activity. Additionally, molecular docking was conducted to understand the binding interactions of these compounds with bacterial proteins. This research provides insights into the potential of these compounds as antibacterial agents (Khumar, Ezhilarasi, & Prabha, 2018).

Photophysical Properties

The photophysical properties of chalcone derivatives, including this compound, were explored, particularly focusing on their absorption and fluorescence characteristics in various solvents. This study contributes to the understanding of intramolecular charge transfer and stability of these molecules in different states (Kumari et al., 2017).

properties

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-1-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-10-5-3-9(11(15)8-10)4-6-12(16)13-2-1-7-17-13/h1-8H/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFDRFIZOVHGDL-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-3-(2,4-Dichlorophenyl)-1-(furan-2-yl)prop-2-en-1-one
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(2E)-3-(2,4-Dichlorophenyl)-1-(furan-2-yl)prop-2-en-1-one
Reactant of Route 6
(2E)-3-(2,4-Dichlorophenyl)-1-(furan-2-yl)prop-2-en-1-one

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